Nelonicline Exhibits High-Affinity α7 nAChR Binding and a Unique Partial Agonist Profile
Nelonicline binds with high affinity (Ki = 12.3 nM) to human brain α7 nAChRs, a value that is approximately 2-fold higher affinity than the comparator PNU-282987, which has a Ki of 26 nM for the rat receptor . Furthermore, Nelonicline is characterized as a partial agonist, activating currents in recombinant human α7 nAChRs with an EC50 of 2 μM and an intrinsic activity of 74% relative to the full agonist acetylcholine . This partial agonist profile is distinct from full agonists and allosteric modulators, offering a more nuanced modulation of receptor function that may mitigate receptor desensitization and downstream signaling alterations compared to compounds that fully activate the receptor [1].
| Evidence Dimension | Binding Affinity (Ki) for α7 nAChR |
|---|---|
| Target Compound Data | Ki = 12.3 nM |
| Comparator Or Baseline | PNU-282987: Ki = 26 nM (rat receptor) |
| Quantified Difference | ~2.1-fold higher affinity |
| Conditions | Radioligand binding assay on human brain membranes (Nelonicline); on rat receptor (PNU-282987) |
Why This Matters
For researchers, a higher binding affinity (lower Ki) and partial agonism can translate to more potent and physiologically relevant modulation of the α7 nAChR in vitro and in vivo, potentially requiring lower concentrations to achieve target engagement.
- [1] Crestini A, et al. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptors. Int J Mol Sci. 2024;25(4):2054. doi:10.3390/ijms25042054 View Source
